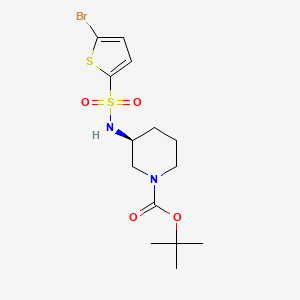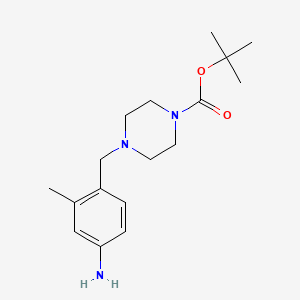
tert-Butyl 4-(4-amino-2-methylbenzyl)piperazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 4-(4-amino-2-methylbenzyl)piperazine-1-carboxylate: is an organic compound that belongs to the class of piperazine derivatives It is characterized by the presence of a tert-butyl ester group and an amino-methylbenzyl moiety attached to the piperazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(4-amino-2-methylbenzyl)piperazine-1-carboxylate typically involves the reaction of piperazine with tert-butyl chloroformate and 4-amino-2-methylbenzyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Formation of tert-Butyl piperazine-1-carboxylate: Piperazine is reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form tert-butyl piperazine-1-carboxylate.
Substitution Reaction: The tert-butyl piperazine-1-carboxylate is then reacted with 4-amino-2-methylbenzyl chloride in the presence of a suitable solvent and base to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl 4-(4-amino-2-methylbenzyl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.
Reduction: The compound can undergo reduction reactions to modify the functional groups.
Substitution: The piperazine ring and benzyl moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed:
Oxidation: Formation of nitro derivatives or other oxidized products.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted piperazine or benzyl derivatives.
Applications De Recherche Scientifique
Chemistry: tert-Butyl 4-(4-amino-2-methylbenzyl)piperazine-1-carboxylate is used as a building block in the synthesis of various organic compounds. It serves as an intermediate in the preparation of complex molecules for research and development.
Biology: In biological research, this compound is used to study the interactions of piperazine derivatives with biological targets. It is also employed in the development of new drugs and therapeutic agents.
Medicine: The compound has potential applications in medicinal chemistry for the design and synthesis of novel pharmaceuticals. Its unique structure allows for the exploration of new therapeutic pathways and drug candidates.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the development of new polymers and coatings.
Mécanisme D'action
The mechanism of action of tert-Butyl 4-(4-amino-2-methylbenzyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The piperazine ring and amino-methylbenzyl moiety play crucial roles in its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
- tert-Butyl 4-(4-amino-2-chlorophenyl)piperazine-1-carboxylate
- tert-Butyl 4-(4-amino-3-methoxyphenyl)piperazine-1-carboxylate
- tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
Comparison: tert-Butyl 4-(4-amino-2-methylbenzyl)piperazine-1-carboxylate is unique due to the presence of the 4-amino-2-methylbenzyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for specific research and industrial applications.
Propriétés
Formule moléculaire |
C17H27N3O2 |
|---|---|
Poids moléculaire |
305.4 g/mol |
Nom IUPAC |
tert-butyl 4-[(4-amino-2-methylphenyl)methyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C17H27N3O2/c1-13-11-15(18)6-5-14(13)12-19-7-9-20(10-8-19)16(21)22-17(2,3)4/h5-6,11H,7-10,12,18H2,1-4H3 |
Clé InChI |
LZEXCOFZANYSQY-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)N)CN2CCN(CC2)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


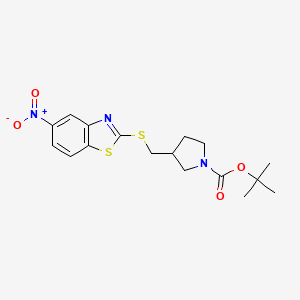
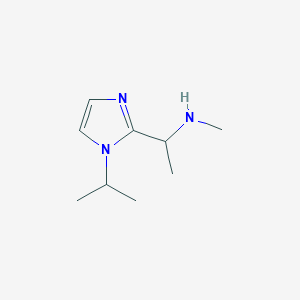
![5-Bromo-N-[2-(4-morpholinyl)ethyl]-1H-indazol-3-amine](/img/structure/B13957901.png)
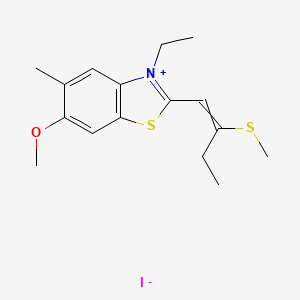
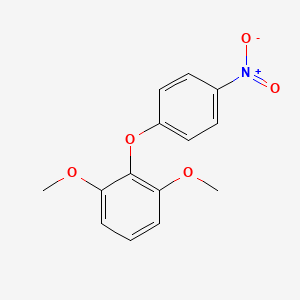

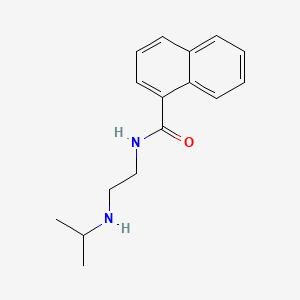
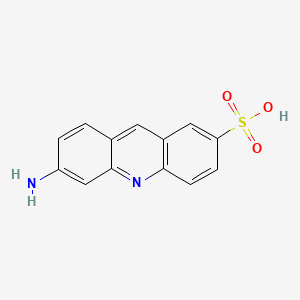
![3-Methylcyclohepta[b]pyrrole-2,8(1H,3H)-dione](/img/structure/B13957942.png)

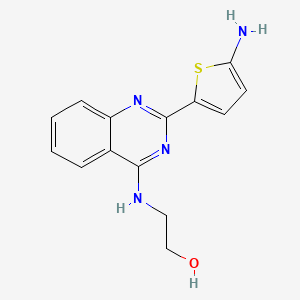
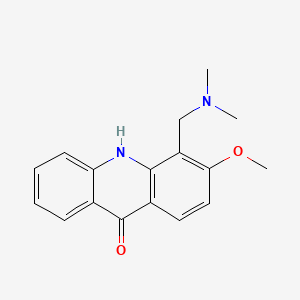
![4H-Pyrido[1,2-a]pyrimidine-3-propanoic acid, 6-methyl-4-oxo-, ethyl ester](/img/structure/B13957961.png)
